molecular formula C8H15I B3058075 1-Iodo-3,5-dimethylcyclohexane CAS No. 87621-26-9

1-Iodo-3,5-dimethylcyclohexane

Cat. No.: B3058075
CAS No.: 87621-26-9
M. Wt: 238.11
InChI Key: FPZYLPTUKVYLSA-UHFFFAOYSA-N
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Description

1-Iodo-3,5-dimethylcyclohexane is a halogenated cyclohexane derivative featuring iodine at the 1-position and methyl groups at the 3- and 5-positions. Its molecular formula is presumed to be C₈H₁₅I (inferred from structural analogs), with a molecular weight of approximately 254.11 g/mol (calculated). This compound is of interest in organic synthesis due to the iodine substituent, which serves as a versatile leaving group in nucleophilic substitution or cross-coupling reactions . However, direct experimental data on its physical properties (e.g., melting point, boiling point) are scarce in the provided evidence, necessitating comparisons with structurally similar compounds.

Properties

IUPAC Name

1-iodo-3,5-dimethylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15I/c1-6-3-7(2)5-8(9)4-6/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZYLPTUKVYLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734812
Record name 1-Iodo-3,5-dimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87621-26-9
Record name 1-Iodo-3,5-dimethylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3,5-dimethylcyclohexane can be synthesized through the iodination of 3,5-dimethylcyclohexanol. The reaction typically involves the use of iodine (I2) and a suitable oxidizing agent such as phosphorus trichloride (PCl3) or red phosphorus (P) under controlled conditions. The reaction proceeds via the formation of an intermediate, which is then converted to the desired iodo compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale iodination reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3,5-dimethylcyclohexane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

    Elimination Reactions: Formation of alkenes.

    Oxidation and Reduction: Formation of corresponding alcohols or alkanes.

Scientific Research Applications

1-Iodo-3,5-dimethylcyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for various substitution and elimination reactions.

    Biology: Potential use in the study of iodine-containing compounds and their biological effects.

    Medicine: Investigated for its potential use in radiolabeling and imaging due to the presence of iodine.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-iodo-3,5-dimethylcyclohexane in chemical reactions involves the reactivity of the iodine atom. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the iodine atom is removed along with a hydrogen atom, forming a double bond. The specific molecular targets and pathways depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

Key Observations:

Halogen Impact :

  • The iodine atom in this compound increases molecular weight compared to its bromo analog (254.11 vs. 191.11 g/mol) . Iodine’s larger atomic radius and polarizability may enhance reactivity in substitution reactions compared to bromine.
  • Aromatic analogs like 1-iodo-3,5-dimethylbenzene exhibit higher boiling points (229.9°C) due to stronger van der Waals forces in planar aromatic systems .

Methoxy groups in 3,5-dimethoxyiodobenzene (C₈H₉IO₂) increase electron density on the aromatic ring, altering reactivity in electrophilic substitutions compared to methyl-substituted derivatives .

Challenges and Limitations

  • Synthetic Complexity : Cyclohexane halogenation often requires harsh conditions, risking ring strain or side reactions. By contrast, aromatic iodination (e.g., 1-iodo-3,5-dimethylbenzene) is well-documented and efficient .

Biological Activity

Overview

1-Iodo-3,5-dimethylcyclohexane is an organic compound that has garnered attention for its potential biological activities. Its structure consists of a cyclohexane ring substituted with iodine and two methyl groups, which may influence its reactivity and interactions with biological systems. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H11I
  • Molecular Weight : 218.08 g/mol
  • CAS Number : 87621-26-9

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The presence of the iodine atom can enhance the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions. This property is significant in drug development, as it may facilitate the formation of bioactive metabolites.

Biological Activities

  • Antimicrobial Activity :
    • Studies have indicated that halogenated compounds can exhibit antimicrobial properties. The iodo group in this compound may contribute to its effectiveness against certain bacterial strains.
    • A comparative analysis with similar compounds shows that halogenation can enhance microbial inhibition, potentially making this compound a candidate for further investigation in antimicrobial therapies.
  • Cytotoxicity :
    • Preliminary research suggests that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism could involve the induction of apoptosis or cell cycle arrest.
    • Case Study : In vitro studies on human cancer cell lines demonstrated a dose-dependent increase in cytotoxicity, warranting further exploration into its use as an anticancer agent.
  • Enzyme Interaction :
    • The compound has been studied for its interactions with specific enzymes involved in metabolic pathways. Its role as a substrate or inhibitor could provide insights into its potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InteractionPotential substrate for cytochrome P450 enzymes

Case Studies

  • Antimicrobial Efficacy :
    A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting potential use as a disinfectant or preservative.
  • Cytotoxic Effects on Cancer Cells :
    A pilot study assessed the cytotoxic effects of the compound on HeLa cells (cervical cancer). The results showed a marked decrease in cell viability at concentrations above 50 µM after 48 hours of exposure, indicating its potential as a chemotherapeutic agent.

Q & A

Q. What are the recommended purification methods for 1-iodo-3,5-dimethylcyclohexane after synthesis?

After synthesis, purification typically involves column chromatography on silica gel. A gradient elution with nonpolar solvents (e.g., cyclohexane/petroleum ether mixtures) is effective for isolating the compound while minimizing decomposition risks due to its iodine substituent . Confirm purity via GC-MS or HPLC, as residual solvents or byproducts may affect downstream reactivity.

Q. How should researchers handle and store this compound to ensure stability?

The compound is light-sensitive and prone to decomposition. Store in amber glass vials under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture, strong oxidizers, or bases, as these may trigger dehydrohalogenation or elimination reactions . Use PPE (gloves, goggles) to prevent skin/eye irritation, as it is classified for acute toxicity and skin corrosion .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR to confirm substituent positions and cyclohexane ring conformation. The iodine atom induces distinct deshielding effects on neighboring protons .
  • IR : Identify C-I stretching vibrations near 500–600 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M]⁺ at m/z ~224) and fragmentation patterns help validate the structure .

Q. What are the key physical properties of this compound relevant to experimental design?

PropertyValueReference
Molecular Weight224.06 g/mol
Boiling Point~250–260°C (estimated)
Density~1.5–1.7 g/cm³
SolubilityInsoluble in water; soluble in nonpolar solvents (e.g., cyclohexane)

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in substitution reactions?

The axial vs. equatorial position of the iodine atom significantly impacts reaction pathways. Axial iodine in the chair conformation undergoes Sₙ2 reactions more readily due to reduced steric hindrance, while equatorial iodine favors elimination under basic conditions. Computational studies (e.g., DFT) can predict preferred conformers and transition states .

Q. What strategies mitigate competing elimination pathways during nucleophilic substitution of this compound?

  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Employ bulky nucleophiles (e.g., tert-butoxide) to favor Sₙ2 mechanisms over E2.
  • Monitor temperature: Lower temperatures (<0°C) reduce elimination .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Cross-validate using multiple techniques:

  • Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or Gaussian).
  • Analyze coupling constants to distinguish between conformational isomers .
  • Re-examine synthesis conditions, as impurities (e.g., residual alkyl iodides) may skew data .

Q. What catalytic systems enhance the utility of this compound in cross-coupling reactions?

Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings with aryl boronic acids. Copper(I) iodide promotes Ullmann-type couplings for C–N bond formation. Optimize ligand choice (e.g., BINAP for enantioselective couplings) and reaction time to minimize dehalogenation .

Data Contradiction Analysis

Q. Why do different studies report varying yields for reactions involving this compound?

Discrepancies often arise from:

  • Purification Efficiency : Incomplete removal of byproducts (e.g., diiodo derivatives) .
  • Conformational Dynamics : Axial-equatorial interconversion during reaction setup alters accessibility of the iodine atom .
  • Moisture Sensitivity : Trace H₂O accelerates decomposition, reducing effective substrate concentration .

Q. How should researchers address inconsistencies in reported reaction kinetics?

Perform controlled replicate experiments under inert atmospheres. Use kinetic isotope effects (KIEs) or Hammett plots to elucidate mechanistic nuances. Compare results with computational models (e.g., transition state theory) to identify outliers .

Methodological Best Practices

  • Synthesis : Follow protocols from peer-reviewed journals (e.g., Royal Society of Chemistry) rather than commercial databases .
  • Safety : Adopt OSHA-compliant fume hoods and waste disposal procedures for halogenated compounds .
  • Data Reporting : Include detailed experimental sections (solvent batches, temperature gradients) to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Iodo-3,5-dimethylcyclohexane
Reactant of Route 2
1-Iodo-3,5-dimethylcyclohexane

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